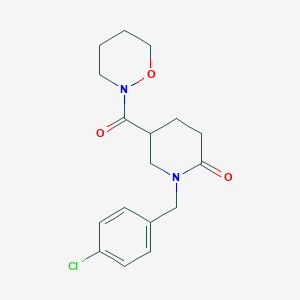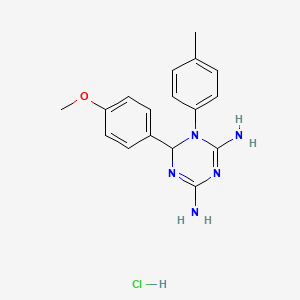![molecular formula C22H28O4 B5035564 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 'TBX', and it has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. TBX has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. TBX also inhibits the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde are diverse and depend on the specific application. TBX has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. TBX has also been found to inhibit angiogenesis, which is the process of developing new blood vessels. Inhibition of angiogenesis is essential in preventing the growth and spread of cancer cells. In addition, TBX has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its high potency and selectivity. TBX has been found to be effective in low concentrations, which makes it an ideal candidate for use in various assays. However, the limitations of using TBX in lab experiments include its limited solubility in aqueous solutions, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde. One area of research is the development of new synthesis methods that can produce TBX in larger quantities and with higher purity. Another area of research is the investigation of the potential applications of TBX in treating other diseases, such as Parkinson's disease and diabetes. Additionally, further studies are needed to explore the mechanism of action of TBX and its potential side effects.
Conclusion:
In conclusion, 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound with significant potential in scientific research. Its applications in cancer research, Alzheimer's disease, and other diseases make it a promising candidate for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on TBX have been discussed in this paper. The results of these studies could lead to the development of new treatments and therapies for various diseases.
Synthesemethoden
The synthesis of 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde has been achieved using different methods. One of the most common methods is the reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-tert-butylphenol in the presence of sodium hydride and 1,4-dibromobutane. This reaction produces the intermediate 4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde, which is then converted to the final product using various techniques.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that TBX inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TBX has also been found to be effective in treating various other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-22(2,3)18-9-5-6-10-19(18)25-13-7-8-14-26-20-12-11-17(16-23)15-21(20)24-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPYKNYTIPSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)



![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)